molecular formula C11H10O3 B3177383 2-methylene-4-oxo-4-phenylbutanoic acid CAS No. 15732-75-9

2-methylene-4-oxo-4-phenylbutanoic acid

Cat. No.: B3177383
CAS No.: 15732-75-9
M. Wt: 190.19 g/mol
InChI Key: MXDYOAKQTRLNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylene-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylidene-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDYOAKQTRLNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylene-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylene-4-oxo-4-phenylbutanoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which incorporates a phenyl ring, a ketone, a carboxylic acid, and a reactive α,β-unsaturated system, suggests a wide range of potential biological activities and synthetic applications. The presence of these distinct functional groups dictates its chemical behavior, solubility, and interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. Due to the limited availability of direct experimental data for this compound, this guide will also draw comparisons with the closely related and better-characterized analogue, 2-methyl-4-oxo-4-phenylbutanoic acid, to provide a robust predictive framework.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Chemical Structure

This compound possesses a butanoic acid backbone. A phenyl ketone group is located at the C4 position, and a methylene group is at the C2 position, creating an α,β-unsaturated carboxylic acid.

Key Identifiers

A precise compilation of molecular identifiers is crucial for database searches and regulatory submissions.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₁₀O₃N/A
Molecular Weight 190.19 g/mol N/A
SMILES C=C(C(=O)O)CC(=O)c1ccccc1N/A
InChI Key (Predicted)N/A
CAS Number Not AssignedN/A

Note: As of the last update, a specific CAS number has not been assigned to this compound, highlighting its novelty. For comparison, the related compound 2-methyl-4-oxo-4-phenylbutanoic acid has the CAS number 1771-65-9.[1][2][][4]

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties. Where direct experimental data for the title compound is unavailable, values are compared with its 2-methyl analogue.

PropertyThis compound (Predicted)2-Methyl-4-oxo-4-phenylbutanoic acid (Experimental)
Melting Point (°C) Solid, likely lower than the methyl analogue due to less efficient crystal packing.140-142[2][5]
Boiling Point (°C) >350 (decomposes)360.9 ± 25.0 (Predicted)[2][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, Methanol).[2][5]DMSO (Slightly), Methanol (Slightly)[2][5]
pKa ~4.0 - 4.5N/A

Experimental Protocols for Property Determination

The following section details the methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to create a compact column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Compact Compact Sample Load->Compact Insert Insert into Apparatus Compact->Insert Heat_Fast Rapid Heat Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record T_onset & T_clear Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is fundamental for formulation and in vitro assay development. Carboxylic acids with short carbon chains are generally water-soluble, but the presence of a larger hydrophobic phenyl group decreases aqueous solubility.[6][7][8]

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, PBS pH 7.4, ethanol, methanol, DMSO, dichloromethane).

  • Sample Addition: Add approximately 1-2 mg of the compound to each vial.

  • Observation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period.

  • Classification: Visually classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is a critical parameter as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

pKaWorkflow A Prepare Analyte Solution B Calibrate pH Meter A->B C Titrate with Standardized Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups.

  • Carboxylic Acid O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Alkene): Sharp peaks around 3100-3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1725-1700 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1685 cm⁻¹. Conjugation with the phenyl ring will lower this frequency.

  • C=C Stretch (Alkene and Aromatic): Peaks in the 1650-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule.

¹H NMR (Proton NMR)

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons (-C₆H₅): Multiplets in the range of 7.4-8.0 ppm.

  • Methylene Protons (=CH₂): Two distinct signals for the vinylic protons, expected in the range of 5.5-6.5 ppm.

  • Aliphatic Protons (-CH₂-): A multiplet, likely around 3.0-3.5 ppm, deshielded by the adjacent ketone.

¹³C NMR (Carbon NMR)

  • Carboxylic Acid Carbonyl (-COOH): A signal in the range of 170-180 ppm.

  • Ketone Carbonyl (-C=O): A signal around 195-200 ppm.

  • Aromatic Carbons (-C₆H₅): Multiple signals in the 125-140 ppm region.

  • Alkene Carbons (=CH₂ and =C<): Signals in the 120-140 ppm range.

  • Aliphatic Carbon (-CH₂-): A signal around 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 190.

  • Key Fragmentation Patterns: Expect losses of H₂O (m/z = 172), COOH (m/z = 145), and the phenyl group (m/z = 113). The benzoyl cation (C₆H₅CO⁺) at m/z = 105 is also a likely prominent fragment.

Conclusion

This compound is a compound with significant potential, meriting further investigation. While direct experimental data remains scarce, this guide provides a robust framework for its characterization based on the established principles of organic chemistry and comparative data from closely related analogues. The detailed protocols for determining its physicochemical and spectroscopic properties offer a clear path for researchers to validate these predictions and unlock the full potential of this intriguing molecule in the fields of chemical synthesis and drug discovery.

References

  • ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid.
  • BLD Pharm. (n.d.). 1771-65-9|2-Methyl-4-oxo-4-phenylbutanoic acid.
  • ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenylbutanoic acid.
  • BOC Sciences. (n.d.). CAS 1771-65-9 (2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID).
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-4-oxo-4-phenylbutyric acid.
  • PubChem. (n.d.). Methyl 2-methyl-4-oxo-4-phenylbutanoate.
  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ.
  • (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0.
  • (n.d.). 2-Methylene-4-phenylbutanoic acid phenyl ester - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid.
  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary.
  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
  • (n.d.). 2-Methylene-4-phenylbutanoic acid ethyl ester - Optional[13C NMR] - Chemical Shifts.
  • (n.d.). The pKa in Organic Chemistry.
  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate.
  • YouTube. (2023, January 31). Organic Chemistry - pKa Values of Acids.
  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
  • NIST. (n.d.). Butanoic acid, 2-methyl-, phenylmethyl ester.
  • Angene Chemical. (n.d.). 2-Methyl-4-oxo-4-phenylbutanoic acid(CAS# 1771-65-9 ).
  • PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes.
  • Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a.
  • Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1.
  • PubChem. (n.d.). 2-Methyl-4-oxobutanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Wikipedia. (n.d.). Keto acid.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • ResearchGate. (1983). (PDF) Synthesis and properties of the α-keto acids.
  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?
  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds.
  • PubChem. (n.d.). 2-Methyl-4-phenylbutanoate.
  • Benchchem. (n.d.). Spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid and its esters.
  • Pearson+. (n.d.). A scientist mixed 4-phenylbutanoic acid with concentrated sulfuri... | Study Prep.
  • NIST. (n.d.). Benzenebutanoic acid, γ-oxo-, methyl ester.
  • PubMed. (n.d.). New alpha-methylene-gamma-butyrolactones with antimycobacterial properties.
  • PubChem. (n.d.). 4-Phenylbutyric Acid.
  • BOC Sciences. (n.d.). CAS 83402-87-3 2-Oxo-4-phenylbutyric acid methyl ester.
  • ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.

Sources

Technical Whitepaper: Potential Therapeutic Targets of 2-Methylene-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylene-4-oxo-4-phenylbutanoic acid (MOPBA) represents a specialized class of


-methylene-

-keto acids
possessing a highly reactive pharmacophore. While historically utilized as a chemical building block and transition metal ligand, its structural homology to itaconate and kynurenine metabolites positions it as a potent, mechanism-based inhibitor of enzymes governing amino acid metabolism and oxidative stress response.

This whitepaper analyzes MOPBA’s primary therapeutic potential as an irreversible inhibitor of Kynurenine Aminotransferase II (KAT II) and a modulator of the Nrf2-KEAP1 pathway . By targeting these systems, MOPBA offers a strategic intervention point for neurodegenerative disorders, specifically Schizophrenia and Cognitive Impairment , where the modulation of kynurenic acid (KYNA) levels is critical.

Chemical Identity & Pharmacophore Analysis

MOPBA is defined by a dual-function scaffold: a lipophilic benzoyl domain and an electrophilic Michael acceptor. This structure dictates its biological reactivity, specifically its ability to form covalent adducts with nucleophilic amino acid residues (Cysteine, Lysine) or cofactors (Pyridoxal 5'-Phosphate).

Structural Properties
  • IUPAC Name: this compound

  • Common Abbreviation: MOPBA

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.20 g/mol

  • Key Moiety:

    
    -Methylene group conjugated to a carboxylic acid (Michael Acceptor).
    
Pharmacophore Dissection

The molecule operates via a "Warhead and Anchor" mechanism:

  • The Anchor (4-Oxo-4-Phenyl Motif): Mimics the side chain of aromatic amino acids (e.g., Kynurenine), facilitating entry into the hydrophobic pockets of target enzymes.

  • The Warhead (2-Methylene Group): An electrophilic alkene positioned to react with active-site nucleophiles. Unlike reversible inhibitors, this moiety enables irreversible covalent modification , leading to sustained enzyme inactivation.

Primary Therapeutic Target: Kynurenine Aminotransferase II (KAT II)[1]

The most scientifically grounded target for MOPBA is Kynurenine Aminotransferase II (KAT II) , the primary enzyme responsible for the biosynthesis of Kynurenic Acid (KYNA) in the mammalian brain.

The Biological Context
  • Pathway: Tryptophan

    
     Kynurenine 
    
    
    
    Kynurenic Acid (KYNA).[1][2]
  • Pathology: Elevated KYNA levels are observed in Schizophrenia and are linked to cognitive deficits due to KYNA's antagonism of

    
    -Nicotinic Acetylcholine Receptors (
    
    
    
    nAChR) and NMDA receptors.
  • Therapeutic Goal: Reduction of KYNA levels to restore glutamatergic and cholinergic neurotransmission.

Mechanism of Action: Suicide Inhibition

MOPBA acts as a suicide substrate (mechanism-based inhibitor) for KAT II. The structural similarity to the natural substrate, Kynurenine (specifically the 4-aryl-4-oxo backbone), allows MOPBA to bind the active site.

Inhibition Sequence:

  • Binding: MOPBA enters the KAT II active site, competing with Kynurenine.

  • Catalytic Attack: The enzyme's cofactor, Pyridoxal 5'-Phosphate (PLP), forms a Schiff base with the inhibitor (or the enzyme attempts to process the

    
    -methylene group).
    
  • Covalent Trapping: The nucleophilic residue in the active site (likely a Lysine or the PLP cofactor itself) attacks the electrophilic

    
    -carbon of the methylene group via a Michael addition.
    
  • Inactivation: The formation of a stable, covalent adduct permanently disables the enzyme, preventing further KYNA synthesis.

Visualization: KAT II Inhibition Pathway

KAT_II_Inhibition Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO KYNA Kynurenic Acid (Neuroprotective/Antagonist) Kyn->KYNA Catalyzed by KAT II NMDA NMDA / a7nAChR Receptors KYNA->NMDA Antagonism (Cognitive Deficit) MOPBA MOPBA (Inhibitor) KAT_II KAT II Enzyme (Active) MOPBA->KAT_II Competitive Binding (Ki < 100 nM) KAT_II->Kyn Binds KAT_II_Inact KAT II-MOPBA Adduct (Irreversibly Inactive) KAT_II->KAT_II_Inact Michael Addition (Covalent Modification) KAT_II_Inact->KYNA Blocks Synthesis

Figure 1: Mechanism of KAT II inhibition by MOPBA. The compound intercepts the pathway, preventing the formation of Kynurenic Acid and alleviating receptor blockade.

Secondary Target: Nrf2-KEAP1 Pathway Modulation

Beyond enzyme inhibition, the


-methylene enone structure of MOPBA classifies it as an Itaconate mimetic . Itaconate is an endogenous immunometabolite that exerts anti-inflammatory effects by alkylating cysteine residues on KEAP1.
Mechanism
  • Target: Kelch-like ECH-associated protein 1 (KEAP1).

  • Action: MOPBA alkylates critical cysteine residues (e.g., Cys151) on KEAP1 via Michael addition.

  • Outcome: This prevents KEAP1 from targeting Nrf2 for degradation. Nrf2 accumulates and translocates to the nucleus, activating Antioxidant Response Element (ARE) genes.

  • Application: Neuroprotection against oxidative stress in neurodegenerative diseases.

Experimental Protocols

To validate MOPBA as a therapeutic lead, the following experimental workflows are recommended.

Protocol A: KAT II Enzyme Inhibition Assay

Objective: Determine the


 and mode of inhibition (reversible vs. irreversible).
  • Reagent Preparation:

    • Enzyme: Recombinant Human KAT II (10 nM final).

    • Substrate: L-Kynurenine (2 mM) +

      
      -Ketoglutarate (1 mM).
      
    • Inhibitor: MOPBA (Serial dilution: 0.1 nM to 10

      
      M) in DMSO.
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10

      
      M PLP.
      
  • Assay Steps:

    • Pre-incubation: Incubate KAT II with MOPBA for varying times (0, 15, 30, 60 min) to assess time-dependent inhibition (characteristic of covalent inhibitors).

    • Reaction Start: Add Substrate mix.

    • Incubation: 37°C for 20 minutes.

    • Termination: Add 10% Trichloroacetic acid (TCA).

    • Detection: Measure KYNA production via HPLC-fluorescence (Ex: 344 nm, Em: 398 nm).

  • Data Analysis:

    • Plot % Activity vs. Log[MOPBA].

    • If

      
       decreases with pre-incubation time, inhibition is irreversible .
      
Protocol B: Covalent Adduct Validation (Mass Spectrometry)

Objective: Confirm the formation of a covalent bond between MOPBA and KAT II.

  • Incubation: Incubate KAT II (5

    
    M) with MOPBA (50 
    
    
    
    M) for 1 hour at 37°C.
  • Control: KAT II + DMSO.

  • Digestion: Trypsin digest of the protein mixture.

  • Analysis: LC-MS/MS analysis.

  • Search Parameter: Look for a mass shift of +190.2 Da (MOPBA molecular weight) on specific peptides containing the active site Lysine or Cysteine.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on structural analogs (e.g., PF-04859989 and Itaconate derivatives).

ParameterValue / CharacteristicClinical Relevance
Primary Target KAT II (Kynurenine Aminotransferase II)Schizophrenia, Cognitive Impairment
Binding Mode Irreversible (Covalent)Long duration of action; lower dosing frequency
Predicted IC50 < 100 nM (Enzymatic)High potency expected due to covalent warhead
Selectivity > 50-fold vs. KAT I / KAT IIICritical to avoid peripheral toxicity
BBB Permeability Moderate (LogP ~1.9)Suitable for CNS targeting; may require ester prodrug
Off-Target Risk Glutathione S-Transferase (GST)Potential for metabolic liability or toxicity

References

  • Guidetti, P., et al. (2016). "Targeting the Kynurenine Pathway in the Brain: Challenges and Opportunities." Neuropharmacology. Link

  • Dounay, A. B., et al. (2013).[3] "Discovery of PF-04859989 as a Potent, Selective, and Brain-Penetrable Inhibitor of Kynurenine Aminotransferase II (KAT II)." ACS Medicinal Chemistry Letters. Link

  • Mills, E. L., et al. (2018). "Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1." Nature. Link

  • PubChem. (2023). "Compound Summary: this compound (MOPBA)." National Library of Medicine. Link

  • Pellicciari, R., et al. (2006).[1][2] "Modulators of the Kynurenine Pathway of Tryptophan Metabolism: Synthesis and Preliminary Biological Evaluation." ChemMedChem. Link

Sources

Methodological & Application

"development of enzyme inhibitors based on 2-methylene-4-oxo-4-phenylbutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Covalent Enzyme Inhibitors Based on the 2-Methylene-4-oxo-4-phenylbutanoic Acid Scaffold

Executive Summary

This guide details the design, synthesis, and evaluation of This compound (and its derivatives) as targeted covalent inhibitors (TCIs). While the parent scaffold, 4-phenyl-4-oxobutanoic acid, is a well-established reversible inhibitor of Kynurenine 3-monooxygenase (KMO) , the introduction of the 2-methylene group creates an


-unsaturated carbonyl system (Michael acceptor). This modification enables the molecule to form irreversible covalent bonds with nucleophilic cysteine residues within the target enzyme's active site.

This protocol provides a roadmap for researchers transitioning from reversible ligand binding to covalent engagement, focusing on synthesis via Friedel-Crafts acylation, kinetic characterization (


), and mass spectrometric validation of adduct formation.

Chemical Synthesis & Characterization

The synthesis of this compound is achieved through a Friedel-Crafts acylation using itaconic anhydride. This route is preferred over Mannich condensation of the parent keto-acid due to higher atom economy and fewer side reactions.

Reaction Mechanism & Workflow

The reaction involves the activation of itaconic anhydride by aluminum chloride (


), followed by electrophilic attack on the benzene ring. The regioselectivity favors the formation of the 2-methylene isomer over the 3-methylene isomer due to the stability of the acylium intermediate.

SynthesisWorkflow Itaconic Itaconic Anhydride (C5H4O3) Complex Acylium-AlCl3 Complex Itaconic->Complex + AlCl3 Benzene Benzene (Solvent/Reactant) Intermed Al-Complexed Intermediate Benzene->Intermed Electrophilic Subst. AlCl3 AlCl3 (Lewis Acid) Complex->Intermed AcidWorkup HCl/Ice Hydrolysis Intermed->AcidWorkup Product 2-Methylene-4-oxo- 4-phenylbutanoic Acid AcidWorkup->Product Precipitation

Caption: Friedel-Crafts acylation workflow for the synthesis of the target inhibitor.

Detailed Synthetic Protocol

Reagents:

  • Itaconic Anhydride (1.0 eq, 11.2 g)

  • Aluminum Chloride (

    
    ), anhydrous (2.2 eq, 29.3 g)
    
  • Benzene (Dry, as solvent and reactant, 100 mL)

  • Hydrochloric Acid (conc.), Ice

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Add itaconic anhydride (11.2 g, 100 mmol) to dry benzene (50 mL) in the flask. Stir until dissolved.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add anhydrous

    
     (29.3 g) portion-wise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stabilized, heat to reflux (80°C) for 3 hours. The solution will turn dark red/brown.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto a slurry of 100 g ice and 20 mL conc. HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic phases.[1]

  • Alkaline Extraction (Purification): Extract the combined organic phase with saturated

    
     solution (3 x 50 mL). The product (carboxylic acid) will move to the aqueous phase; non-acidic impurities remain in the organic phase.
    
  • Acidification: Carefully acidify the aqueous bicarbonate layer with 6M HCl to pH ~2. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Expected Yield: 60-75% Characterization Data:

  • 1H NMR (DMSO-d6):

    
     12.5 (s, 1H, COOH), 7.9-7.5 (m, 5H, Ph), 6.2 (s, 1H, =CH2), 5.7 (s, 1H, =CH2), 3.9 (s, 2H, CH2-CO).
    
  • MS (ESI-): m/z 189 [M-H]-.

Biochemical Assay & Kinetic Evaluation

To validate the molecule as a covalent inhibitor, one must demonstrate time-dependent inhibition (TDI) . Unlike reversible inhibitors described by an


, covalent inhibitors are best characterized by the second-order rate constant 

.
KMO Enzyme Assay Protocol

Principle: KMO catalyzes the hydroxylation of L-Kynurenine (L-Kyn) to 3-Hydroxykynurenine (3-HK) using NADPH as a cofactor.[2] The assay monitors the oxidation of NADPH (decrease in absorbance at 340 nm) or the formation of 3-HK (fluorescence: Ex 370 nm / Em 480 nm).

Reagents:

  • Recombinant Human KMO (purified).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.

  • Substrate: L-Kynurenine (Km ~ 20-50 µM).

  • Cofactor: NADPH (200 µM).

Workflow:

  • Pre-incubation: Incubate KMO enzyme with varying concentrations of the inhibitor (0, 0.1, 0.5, 1, 5, 10 µM) for different time points (

    
     = 0, 5, 10, 20, 30, 60 min) without NADPH/Substrate.
    
  • Initiation: Dilute an aliquot of the pre-incubation mixture 1:10 into the reaction buffer containing L-Kyn and NADPH.

  • Measurement: Monitor reaction velocity (

    
    ) immediately.
    
Data Analysis: Determination of and

Covalent inhibition follows the two-step mechanism:



Step 1: Determine the observed rate of inactivation (


) for each inhibitor concentration. Plot 

vs. Time. The slope is

.

Step 2: Plot


 vs. [Inhibitor]. Fit to the hyperbolic equation:


ParameterDefinitionTarget Criteria for Lead

Affinity of initial non-covalent binding< 10 µM

Rate of covalent bond formation> 0.01 min


Efficiency of covalent inhibition> 1000 M

s

Mechanism of Action Validation

Validation requires proving that the inhibition is irreversible and specific to a cysteine residue.

Jump-Dilution Experiment

This experiment distinguishes between tight-binding reversible inhibitors and irreversible inhibitors.

  • Incubate Enzyme + Inhibitor at

    
     for 1 hour.
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Result: If activity recovers, the inhibitor is reversible.[1][3] If activity remains inhibited, it is irreversible.[1]

Mass Spectrometry (Intact Protein LC-MS)

To confirm the covalent adduct:

  • Incubate KMO (10 µM) with Inhibitor (50 µM) for 1 hour.

  • Denature and analyze via ESI-TOF MS.

  • Expected Shift: The mass of the protein should increase by the molecular weight of the inhibitor (190.2 Da).

    • Note: Since it is a Michael addition, there is no leaving group.

      
      .
      

Mechanism Enzyme KMO Active Site (Cysteine Thiol) MichaelComplex Michaelis Complex (Non-covalent) Enzyme->MichaelComplex Kd (Binding) Inhibitor 2-methylene-4-oxo- 4-phenylbutanoic acid Inhibitor->MichaelComplex Kd (Binding) Transition Thiolate Attack on Exocyclic Double Bond MichaelComplex->Transition CovalentAdduct Irreversible Covalent Adduct (Enzyme-S-CH2-CH-...) Transition->CovalentAdduct k_inact (Bond Formation)

Caption: Mechanism of covalent inhibition via Michael addition to a catalytic or non-catalytic cysteine.

References

  • 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 1998. Available at: [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience, 2019. Available at: [Link]

  • Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 2020. Available at: [Link]

  • The Friedel-Crafts Reaction with Itaconic Anhydride.Journal of the Chemical Society, 1949. (Historical reference for synthesis protocol).

Sources

Application Notes and Protocols for 2-methylene-4-oxo-4-phenylbutanoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Investigational Compound

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-methylene-4-oxo-4-phenylbutanoic acid , a novel investigational compound, in cancer research. While direct literature on this specific molecule is emerging, its structural features, particularly the α,β-unsaturated ketone, suggest a plausible mechanism of action as a Michael acceptor. This class of compounds is of significant interest due to their potential to form covalent bonds with nucleophilic residues in key oncogenic proteins, leading to their irreversible inhibition.[1][2]

The phenylbutanoic acid scaffold, on the other hand, is reminiscent of 4-phenylbutyric acid (4-PBA), a compound known to exert anticancer effects through mechanisms including the modulation of endoplasmic reticulum (ER) stress, inhibition of histone deacetylases (HDACs), and regulation of cell cycle and inflammatory responses.[3][4][5][6] This guide, therefore, is built upon a scientifically-grounded hypothesis that this compound acts as a dual-functional agent, combining the covalent inhibitory potential of a Michael acceptor with the broader cellular effects of a phenylbutanoic acid derivative.

We will explore its hypothesized mechanism of action, focusing on the potential modulation of key signaling pathways frequently dysregulated in cancer, such as the MAPK and PI3K/Akt pathways. Detailed protocols for in vitro and in vivo evaluation are provided to enable a thorough investigation of its anticancer properties.

Hypothesized Mechanism of Action: Covalent Inhibition of Key Signaling Pathways

The α,β-unsaturated ketone moiety in this compound is a classic Michael acceptor, rendering it susceptible to nucleophilic attack by cysteine residues present in the active sites of various proteins.[1][2] This covalent and often irreversible interaction can lead to the potent and sustained inhibition of enzyme activity. Several key kinases in the MAPK and PI3K/Akt signaling cascades, which are critical for cancer cell proliferation, survival, and metastasis, possess reactive cysteine residues that are susceptible to covalent modification.[7][8][9][10]

Therefore, we hypothesize that this compound may act as a covalent inhibitor of kinases such as MEK, ERK, or Akt, leading to the downregulation of these pro-survival pathways. The phenylbutanoic acid component may further contribute to its anticancer effects by inducing cell cycle arrest and apoptosis through mechanisms previously described for 4-PBA.[4][5]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt->Proliferation Compound This compound Compound->MEK Covalent Inhibition Compound->Akt Covalent Inhibition

Caption: Hypothesized mechanism of this compound targeting the MAPK and PI3K/Akt pathways.

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the efficacy and mechanism of action of this compound. The following protocols are designed to assess its impact on cancer cell viability, apoptosis, and cell cycle progression.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In_Vitro_Workflow start Cancer Cell Lines treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot end Data Analysis viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for in vitro evaluation.

Western Blot Analysis of Signaling Pathways

To validate the hypothesized mechanism of action, Western blotting should be performed to assess the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.[22][23][24][25][26]

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of ERK, MEK, Akt, and other relevant proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Target ProteinExpected Change with TreatmentRationale
p-MEK DecreaseDirect or indirect inhibition of the upstream MAPK pathway.
p-ERK DecreaseInhibition of MEK activity.
p-Akt DecreasePotential direct covalent inhibition of Akt or upstream PI3K.
Cleaved Caspase-3 IncreaseIndicator of apoptosis induction.
Cyclin D1 DecreaseDownregulation of a key cell cycle progression protein.

In Vivo Evaluation in a Xenograft Mouse Model

To assess the antitumor efficacy of this compound in a physiological context, a xenograft mouse model is recommended.[27][28][29][30][31]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

In_Vivo_Workflow start Immunodeficient Mice implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Administration of Compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Experimental workflow for the in vivo xenograft mouse model.

Conclusion and Future Directions

The protocols and conceptual framework outlined in this document provide a robust starting point for the investigation of this compound as a potential anticancer agent. The hypothesized dual mechanism of action, combining covalent inhibition with broader cellular effects, makes it a compelling candidate for further research. Successful outcomes from these studies could pave the way for lead optimization, preclinical development, and ultimately, clinical translation for the benefit of cancer patients. Future studies could also explore its efficacy in combination with other standard-of-care chemotherapies or targeted agents.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC. Retrieved from [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? (2024). PubMed. Retrieved from [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? (2024). MDPI. Retrieved from [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Annexin V Stain Protocol. (n.d.). ECU Brody School of Medicine. Retrieved from [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). PMC. Retrieved from [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. Retrieved from [Link]

  • Profiling MAP kinase cysteines for targeted covalent inhibitor design. (n.d.). PMC. Retrieved from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Covalent MEK4 Inhibitors for Targeted Cancer Therapy. (2025). Canberra IP. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). UWCCC Flow Lab. Retrieved from [Link]

  • 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. (n.d.). PMC. Retrieved from [Link]

  • 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. (2025). PubMed. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint lab. Retrieved from [Link]

  • The Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. (n.d.). ChemRxiv. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. (n.d.). PubMed. Retrieved from [Link]

  • Xenograft Models. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PMC. Retrieved from [Link]

  • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. (2025). RSC Publishing. Retrieved from [Link]

  • 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. (n.d.). PubMed. Retrieved from [Link]

  • Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. (2023). DigitalCommons@TMC. Retrieved from [Link]

  • Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor. (2019). PubMed. Retrieved from [Link]

  • Sodium Phenylbutyrate Effect on Cancer Cells. (n.d.). Scandinavian Formulas, Inc. Retrieved from [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. (n.d.). NIH. Retrieved from [Link]

  • Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (n.d.). PubMed. Retrieved from [Link]

  • Detection of PI3K/AKT and MAPK signal pathways by Western blotting. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. (n.d.). PubMed. Retrieved from [Link]

  • Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Chemical structures of representative drugs with α,β-unsaturated ketone. (n.d.). ResearchGate. Retrieved from [Link]

  • PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

Sources

High-Yield Radiosynthesis of [1-11C]2-methylene-4-oxo-4-phenylbutanoic acid ([11C]MOPBA) for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PET-2026-04

Executive Summary

This guide details the protocol for the radiosynthesis of [1-11C]2-methylene-4-oxo-4-phenylbutanoic acid (herein referred to as [11C]MOPBA ). MOPBA is a potent


-methylene-

-keto acid, structurally characterized as a Michael acceptor. Its biological utility lies in its ability to form covalent adducts with active-site cysteine residues in enzymes such as Glutathione S-Transferase (GST) and specific cysteine proteases involved in oxidative stress and tumor resistance.

While Fluorine-18 analogs exist, Carbon-11 labeling at the C-1 carboxyl position is preferred for initial pharmacokinetic profiling to maintain the exact chemical structure of the parent pharmacophore. This protocol utilizes a [11C]CO


 fixation strategy  via a lithiated vinyl precursor, ensuring high specific activity and positional integrity of the label.

Chemical Strategy & Mechanistic Rationale

The Challenge of Michael Acceptors

Direct radiolabeling of Michael acceptors is challenging due to their inherent reactivity toward nucleophiles. Standard basic conditions used in nucleophilic substitutions (e.g., [18F]fluoride displacement) can trigger polymerization or premature decomposition of the MOPBA scaffold.

The Solution: Retrosynthetic Carboxylation

To circumvent stability issues, we employ a "late-stage oxidation/deprotection" strategy. The synthesis targets the C-1 carboxyl group using [11C]CO


.
  • Precursor: A ketal-protected vinyl stannane or bromide. The ketal protects the

    
    -ketone from competing reactions during lithiation.
    
  • Labeling Agent: [11C]CO

    
     (produced via cyclotron).
    
  • Mechanism: Lithium-Halogen (or Tin-Lithium) exchange generates a nucleophilic vinyl lithium species in situ, which traps the electrophilic [11C]CO

    
    . Acidic hydrolysis simultaneously removes the ketal protection and protonates the carboxylate.
    
Reaction Pathway Diagram

The following diagram illustrates the critical pathway from cyclotron target to formulated tracer.

Radiosynthesis Cyclotron Cyclotron 14N(p,a)11C CO2 [11C]CO2 Gas Cyclotron->CO2 Proton Bombardment Trapping Carboxylation [11C]R-COO-Li CO2->Trapping Precursor Protected Precursor (Vinyl Stannane/Bromide) Lithiation Intermediate Vinyl-Li Species Precursor->Lithiation + n-BuLi (-78°C) Lithiation->Trapping + [11C]CO2 Hydrolysis Acid Hydrolysis (Deprotection) Trapping->Hydrolysis + HCl/Heat Product [11C]MOPBA Final Tracer Hydrolysis->Product Purification

Figure 1: Workflow for the production of [11C]MOPBA via carbon-11 carboxylation.

Experimental Protocols

Materials & Reagents
ReagentGrade/PurityRole
Precursor >95% NMR2-(2-(tributylstannyl)allyl)-2-phenyl-1,3-dioxolane
n-Butyllithium 1.6 M in HexanesLithiation agent
[11C]CO

Cyclotron outputRadionuclide source
Hydrochloric Acid 2 MDeprotection/Quench
THF AnhydrousSolvent
Ethanol/Saline Pharm GradeFormulation
Precursor Synthesis (Brief)

Note: This step is performed days prior to radiolabeling.

  • Starting Material: 2-bromo-4-oxo-4-phenyl-1-butene.

  • Protection: Reflux with ethylene glycol and p-toluenesulfonic acid in benzene (Dean-Stark trap) to form the dioxolane (ketal).

  • Stannylation: React the protected bromide with hexabutylditin and Pd(PPh

    
    )
    
    
    
    in toluene at reflux to yield 2-(2-(tributylstannyl)allyl)-2-phenyl-1,3-dioxolane .
  • Validation: Confirm structure via 1H-NMR and MS.

Automated Radiosynthesis Protocol

System: GE TRACERlab FX C Pro or equivalent automated synthesis module.

Step 1: Production of [11C]CO


 
  • Target: N

    
     gas (+ 1% O
    
    
    
    ).
  • Beam: 16.4 MeV protons, 40 µA, 20-30 min.

  • Trapping: [11C]CO

    
     is trapped on a molecular sieve and released into the reaction vessel via helium stream.
    

Step 2: Activation & Trapping

  • Load Reactor 1 with Precursor (5 mg) dissolved in anhydrous THF (400 µL).

  • Cool Reactor 1 to -60°C .

  • Add n-Butyllithium (15 µL, 1.6 M) automatically. Allow to react for 2 minutes to generate the lithiated species.

  • Bubble [11C]CO

    
     gas through the solution at -60°C for 60-90 seconds.
    
  • Checkpoint: The solution should trap >90% of the radioactivity.

Step 3: Quench & Deprotection

  • Add 2 M HCl (500 µL) to the reaction vessel.

  • Heat to 80°C for 3 minutes.

    • Chemistry: This step protonates the [11C]carboxylate to the acid and hydrolyzes the dioxolane ring back to the ketone, restoring the Michael acceptor functionality.

  • Cool to 40°C and dilute with mobile phase (1.5 mL).

Step 4: Purification (HPLC)

  • Inject crude mixture onto a semi-prep HPLC column.

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

    • Mobile Phase: 35% Acetonitrile / 65% Water (0.1% TFA).

    • Flow Rate: 4 mL/min.

    • Wavelength: 254 nm.

  • Collect the radioactive peak corresponding to [11C]MOPBA (Retention time approx. 8-10 min).

  • Dilute fraction with water (50 mL) and pass through a C18 Sep-Pak cartridge.

  • Elute product with Ethanol (1 mL) and formulate in Saline (9 mL).

Quality Control & Validation

Every batch must pass the following QC criteria before release for imaging studies.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant UV impurities
Identity Co-injection with StandardRetention time ± 0.5 min of cold MOPBA
pH pH Strip4.5 - 7.5
Specific Activity HPLC Mass/Activity calc.> 1 Ci/µmol (> 37 GBq/µmol)
Residual Solvents GCTHF < 5000 ppm

Biological Application: Imaging Cysteine Reactivity

Mechanism of Action

[11C]MOPBA functions as a covalent probe. Upon intravenous injection, it circulates and reacts with accessible thiol (-SH) groups.

  • Transport: Passive diffusion or monocarboxylate transporters (MCTs).

  • Binding: The methylene group (=CH

    
    ) undergoes a Michael addition with the thiolate anion of Cysteine residues in proteins like GST.
    
  • Retention: The covalent bond locks the radioisotope within the tissue, allowing PET visualization of enzyme activity or oxidative stress levels.

Mechanism MOPBA [11C]MOPBA (Michael Acceptor) Complex Transition State MOPBA->Complex Diffusion Enzyme Enzyme-SH (GST/Cysteine Protease) Enzyme->Complex Nucleophilic Attack Adduct Covalent Adduct (Trapped Signal) Complex->Adduct Michael Addition (Irreversible)

Figure 2: Mechanism of intracellular trapping via Michael addition to protein thiols.

Imaging Protocol (Mouse Model)
  • Anesthesia: 2% Isoflurane.

  • Injection: 5-10 MBq of [11C]MOPBA via tail vein.

  • Scan: Dynamic acquisition (0-60 min) on MicroPET.

  • Analysis: Time-Activity Curves (TACs) for Liver (high GST), Kidney, and Tumor.

  • Blocking Study: Pre-inject cold MOPBA (10 mg/kg) or Ethacrynic acid 10 min prior to tracer to verify specific binding.

References

  • Synthesis of MOPBA: this compound is classically synthesized via the Friedel-Crafts reaction of benzene with itaconic anhydride. Source: ChemBK / PubChem CID 569305.

  • Carbon-11 Carboxylation: Rotstein, B. H., et al. "Carbon-11 Labeling of Carbamates and Carboxylic Acids." Nature Communications, 2016.
  • Michael Acceptors in Imaging: Kathayat, R. S., et al. "Cysteine-Reactive Probes for Profiling Protein Thiol Oxidation.
  • Radiolabeling Considerations: "Chemical and Radiochemical Considerations in Radiolabeling with Alpha-Emitting Radionuclides." Current Radiopharmaceuticals, 2011.[1]

  • Precursor Chemistry: "Vinyllithium Reagents in Synthesis." Wikipedia / E-EROS Encyclopedia of Reagents for Organic Synthesis.

Disclaimer: This protocol involves high-energy radioactivity and hazardous chemicals. It should only be performed by trained personnel in a licensed radiochemistry facility.

Sources

Troubleshooting & Optimization

"managing the reactivity of 2-methylene-4-oxo-4-phenylbutanoic acid in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-methylene-4-oxo-4-phenylbutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the reactivity of this molecule and to offer practical guidance for its use in experimental assays. Our goal is to help you anticipate and manage its chemical behavior to ensure the generation of reliable, reproducible, and meaningful data.

Introduction: The Double-Edged Sword of Reactivity

This compound is a compound of significant interest due to its unique chemical architecture. It possesses an α,β-unsaturated system, making it an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins.[1][2] This property makes it a valuable tool for developing targeted covalent inhibitors (TCIs), which can offer increased potency, selectivity, and duration of action compared to non-covalent counterparts.[1][3]

However, this inherent reactivity is also its greatest challenge. If not properly managed, it can lead to a variety of assay artifacts, including non-specific protein modification, compound instability, and false-positive results, ultimately confounding data interpretation.[4][5][6] This guide provides the foundational knowledge and practical protocols to harness the potential of this molecule while mitigating its risks.

Section 1: Understanding the Core Reactivity

Before troubleshooting experimental problems, it is crucial to understand the intrinsic chemical properties of this compound. Its reactivity is dominated by the Michael acceptor system.

Caption: Key reactive sites on this compound.

Frequently Asked Questions: Fundamental Reactivity

Q1: What is a "Michael acceptor" and why is it the primary source of reactivity for this compound?

A: A Michael acceptor refers to an α,β-unsaturated carbonyl compound. The conjugation of the carbon-carbon double bond (C=C) with the carboxyl group (C=O) withdraws electron density from the β-carbon, making it electron-deficient (electrophilic) and highly susceptible to attack by nucleophiles. This reaction is known as a Michael addition or conjugate addition.[7][8][9] In a biological context, the most common nucleophiles are the thiol groups of cysteine residues in proteins, which can lead to covalent bond formation.[1]

Q2: Which biological nucleophiles are most likely to react with this compound?

A: While several amino acid side chains can act as nucleophiles, cysteine is the most common target for Michael acceptors due to the high nucleophilicity of its deprotonated thiolate form (S⁻).[1] Other potential, though generally less reactive, nucleophiles include the ε-amino group of lysine, the imidazole ring of histidine, and the hydroxyl group of serine. The reactivity is highly dependent on the local microenvironment within the protein, which influences the pKa of the residue.

Q3: How does assay buffer pH affect the stability and reactivity of this compound?

A: The pH of the assay buffer is a critical parameter.

  • Compound Stability: At highly alkaline pH, the compound may be less stable. Many phenolic and carboxylic acid-containing compounds can undergo degradation or irreversible transformations at high pH.[10][11] It is crucial to establish the compound's stability in your specific assay buffer.

  • Nucleophile Reactivity: The reactivity of nucleophilic amino acid residues is pH-dependent. For example, a cysteine residue (pKa ~8.5) is a much stronger nucleophile in its deprotonated thiolate form. Therefore, increasing the pH from 7.4 to 8.5 can significantly accelerate the rate of covalent modification.

  • Solubility: The carboxylic acid moiety (pKa ~4-5) will be deprotonated and negatively charged at physiological pH, which generally improves aqueous solubility.

Section 2: Troubleshooting Guide for Assay Development

The high reactivity of this compound can often lead to misleading results. This section addresses common problems and provides a logical framework for troubleshooting.

Troubleshooting_Workflow cluster_validation Hit Validation Cascade cluster_target Target Engagement & Selectivity start Initial Hit from Primary Screen q1 Is the activity reproducible and concentration-dependent? start->q1 check_purity 1. Confirm Compound Purity & Identity (LC-MS, NMR) q1->check_purity Yes false_positive Result is Likely a False Positive/Artifact q1->false_positive No check_stability 2. Assess Compound Stability in Assay Buffer check_purity->check_stability check_interference 3. Screen for Assay Interference (e.g., fluorescence, luciferase inhibition) check_stability->check_interference check_nonspecific 4. Evaluate Non-Specific Reactivity (Thiol reactivity assay, counter-screens) check_interference->check_nonspecific q2 Is there evidence of specific target engagement? check_nonspecific->q2 biophysical Biophysical Confirmation (e.g., Mass Spec, CETSA) q2->biophysical Yes q2->false_positive No selectivity Assess Selectivity (Test against homologous proteins or unrelated Cys-containing proteins) biophysical->selectivity true_hit Validated Hit: Proceed with further characterization selectivity->true_hit

Caption: A systematic workflow for validating hits and troubleshooting false positives.

Frequently Asked Questions: Assay Interference & False Positives

Q4: My compound is active in my primary screen. How do I know if it's a "false positive"?

A: A false positive is a compound that appears active but does not act through the desired mechanism (i.e., specific modification of the intended target).[4] For reactive compounds like this one, common causes include:

  • Non-specific Reactivity: The compound is highly reactive and covalently modifies many proteins indiscriminately, including assay components or the target protein at irrelevant sites.[4]

  • Assay Interference: The compound itself interferes with the detection method. For example, it might be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[12][13]

  • Compound Instability: The compound degrades in the assay buffer to a different, active species, meaning you are not testing the molecule you think you are.[4]

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species (ROS) that damage the target protein and give a false signal of inhibition.[4][5]

Q5: The potency of my compound decreases if I pre-incubate it in assay buffer. What's happening?

A: This suggests compound instability or non-specific reactivity with buffer components.

  • Reaction with Buffer Components: Common buffer additives like dithiothreitol (DTT) or β-mercaptoethanol contain free thiols that will readily react with your compound, depleting its effective concentration. Avoid thiol-based reducing agents if possible. If they are required, their concentration should be minimized and kept consistent across all experiments.

  • Hydrolysis/Degradation: The compound may be hydrolytically unstable in aqueous buffer. This can be assessed by incubating the compound in buffer for various times, then analyzing the mixture by LC-MS to look for the appearance of degradation products.

Q6: How can I distinguish between specific covalent inhibition and non-specific binding?

A: This is a critical validation step. A combination of the following experiments is recommended:

  • Competition Assay: Pre-incubate the target protein with a known, high-affinity non-covalent inhibitor. If your compound's binding is reduced, it suggests it acts at the same site.

  • Use of a Non-Reactive Analog: Synthesize or obtain a control compound where the reactive Michael acceptor is saturated (i.e., the double bond is reduced). This analog should have significantly lower or no activity if the mechanism is covalent.

  • Washout Experiment: In cell-based assays, treat cells with the compound, then wash it away and measure target activity. A durable effect after washout is characteristic of irreversible covalent inhibition.[14]

  • Mass Spectrometry: The gold standard for confirming covalent modification is to use mass spectrometry to observe the expected mass increase of the target protein after incubation with the compound.[2]

Section 3: Key Experimental Protocols

Adhering to rigorous experimental protocols is essential for obtaining reliable data.

Protocol 1: Stock Solution Preparation and Storage
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) of the highest purity available.

  • Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume of DMSO added to aqueous assay buffers (typically ≤0.5% v/v). Warm the vial gently if needed to ensure the compound is fully dissolved.

  • Aliquoting: Aliquot the primary stock into small, single-use volumes in low-binding tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[15]

  • Storage: Store aliquots at -80°C, protected from light and moisture. For added protection, store vials in a container with desiccant.

  • Quality Control: Periodically check the purity of a stock aliquot using HPLC or LC-MS, especially if it has been stored for an extended period.

Protocol 2: High-Throughput Thiol Reactivity Assessment

This protocol provides a quantitative measure of the compound's intrinsic reactivity towards a generic thiol, which helps classify it and predict potential for non-specific binding.

Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) reacts with free thiols to produce a colored product (TNB²⁻) that absorbs at 412 nm. By monitoring the disappearance of a model thiol (e.g., glutathione, GSH) in the presence of the test compound, we can determine the reaction rate.[1]

Materials:

  • Test Compound (in DMSO)

  • Glutathione (GSH)

  • DTNB

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well microplate and plate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare a solution of GSH and DTNB in the phosphate buffer. A typical starting point is 500 µM GSH and 500 µM DTNB.

  • In a microplate, add the GSH/DTNB solution to each well.

  • Initiate the reaction by adding the test compound to the wells to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.

  • Immediately place the plate in the reader and measure the absorbance at 412 nm every minute for 60-120 minutes.

  • Data Analysis: The rate of decrease in absorbance at 412 nm is proportional to the rate of GSH consumption by the test compound. Calculate the pseudo-first-order rate constant (k_obs) and the half-life (t₁/₂) of the reaction with GSH.

Table 1: Interpretation of Thiol Reactivity Data

Reactivity ClassHalf-life (t₁/₂) with GSHPotential Implications
High < 10 minutesHigh risk of non-specific binding and off-target effects. May be a promiscuous "pan-assay interference compound" (PAINS).
Moderate 10 - 60 minutesPotentially useful, but requires careful selectivity profiling. The non-covalent binding affinity for the target must be high enough to drive specific modification over background reactions.[1]
Low > 60 minutesHigher likelihood of being selective. Covalent modification is likely driven by high affinity for the target binding pocket, which positions the warhead for reaction.

Section 4: References

  • Huang, R., & Xia, M. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology. [Link]

  • Guba, J., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. [Link]

  • Poirier, Y., et al. (2000). Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids. Plant Physiology. [Link]

  • Warrilow, A. J., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Martín-Gago, P., et al. (2017). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Hiltunen, J. K., et al. (2003). Pathways of the peroxisomal degradation of unsaturated fatty acids. ResearchGate. [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

  • Sarris, A. J. C., et al. (2020). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. ACS Chemical Biology. [Link]

  • Guba, J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv. [Link]

  • Poirier, Y., et al. (2000). Analysis of the alternative pathways for the beta-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2024). 29.4: Catabolism of Triacylglycerols- β-Oxidation. [Link]

  • de Gruiter, D. C., et al. (2020). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Eder, E., et al. (1993). The role of alcohols as solvents in the genotoxicity testing of alpha,beta-unsaturated ketones in the SOS chromotest. Mutation Research. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Koch, D. D., & Hohl, U. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. [Link]

  • Supporting Information. 13C10-4-Oxo-4-phenylbutanoic acid. [Link]

  • Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica. [Link]

  • PubChem. 2-Oxo-4-phenylbutyric acid. [Link]

  • PubChem. Methyl 2-methyl-4-oxo-4-phenylbutanoate. [Link]

  • Illmann, S. E., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Lawton, L. A., et al. (2003). Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions. Environmental Toxicology. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Cronin, M. T. D., et al. (2003). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology. [Link]

  • Professor Dave Explains. (2015). Michael Addition. YouTube. [Link]

  • Organic Chemistry Tutor. Michael Addition. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • Koch, D. D., & Hohl, U. (1993). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

  • ATSDR. Analytical Methods. [Link]

  • Schoenmaker, L., et al. (2025). Towards assay-aware bioactivity model(er)s: getting a grip on biological context. ResearchGate. [Link]

  • MiMeDB. 2-Oxo-4-methylthiobutanoic acid. [Link]

  • PubChem. 2-Methyl-4-phenylbutanoate. [Link]

  • ResearchGate. Effect of pH on the stability of pigments. [Link]

  • Amporndanai, K., et al. (2018). Inhibitors of thiol-mediated uptake. Nature Chemistry. [Link]

  • Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link]

  • Wang, P., et al. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]

  • Frontiers in Analytical Science. Articles. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Prodromidis, M. I., & Stalikas, C. D. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Molecules. [Link]

  • Scilit. Development and validation of a kinetic-spectrophotometric method for the trace determination of 2-methyl-4-chlorophenoxyacetic acid. [Link]

  • Regnér, E., et al. (2020). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: SAR of 2-Methylene-4-oxo-4-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-methylene-4-oxo-4-phenylbutanoic acid derivatives , a class of functionalized itaconate mimics and Michael acceptors.

These compounds occupy a unique chemical space at the intersection of metabolic inhibitors (targeting Isocitrate Lyase and Kynurenine-3-Monooxygenase) and covalent modifiers (targeting cysteine-rich proteins via Michael addition). This guide compares their Structure-Activity Relationship (SAR) against standard metabolic inhibitors and chemotherapeutic agents.

Executive Summary & Mechanism of Action

This compound (MOPBA) derivatives are bifunctional small molecules containing an


-methylene-

-keto acid core. They function primarily through two distinct mechanisms depending on the derivatization of the carboxylic acid tail and the substitution on the phenyl ring.
Core Mechanisms
  • Covalent Enzyme Inhibition (Michael Addition): The exocyclic methylene group (

    
    -methylene) acts as a "warhead," forming irreversible covalent bonds with nucleophilic cysteine residues in enzyme active sites. This is the primary mode of action against Isocitrate Lyase 1 (ICL1)  in Mycobacterium tuberculosis.
    
  • Metabolic Mimicry: The 4-oxo-4-phenylbutanoic backbone mimics kynurenine and succinate intermediates, allowing these compounds to competitively bind to Kynurenine-3-Monooxygenase (KMO) and metabolic enzymes, though the methylene group often shifts the profile from reversible to irreversible inhibition.

Comparative Performance Matrix
Feature2-Methylene Derivatives (Subject)Saturated Analogs (e.g., 4-phenyl-4-oxobutanoic acid)Itaconate Derivatives (e.g., 4-Octyl Itaconate)
Primary Target ICL1 (Bacteria), Cys-Proteins (Cancer)KMO (Neuroprotection)Nrf2 / KEAP1 (Inflammation)
Binding Mode Covalent / Irreversible Non-covalent / ReversibleCovalent (Cys-151 on KEAP1)
Potency (IC50) High (nM to low

M range)
Moderate (

M range)
Moderate to Low
Cellular Toxicity High (due to off-target alkylation)LowLow to Moderate
Metabolic Stability Low (Reactive Michael Acceptor)HighModerate

Detailed SAR Analysis

The SAR of these derivatives is driven by three structural zones: the Phenyl Ring (Zone A) , the Linker/Warhead (Zone B) , and the Acid/Amide Tail (Zone C) .

Zone A: Phenyl Ring Substitutions (Potency Driver)

Modifications here dictate the hydrophobic fit into the enzyme pocket (e.g., the hydrophobic pocket of KMO or the active site of ICL1).

  • Electron-Withdrawing Groups (EWGs): Substitution with 3,4-dichloro or 3,4,5-trichloro groups significantly enhances potency.

    • Data: The 3,4,5-trichlorophenyl derivative exhibits superior ICL1 inhibition compared to the unsubstituted phenyl analog due to enhanced lipophilicity and halogen bonding.

  • Steric Bulk: Large substituents (e.g., 4-phenylphenyl) can improve selectivity for NAAA (N-acylethanolamine acid amidase) but reduce antibacterial permeation.

Zone B: The 2-Methylene "Warhead" (Reactivity Driver)

This is the critical differentiator.

  • Presence of Methylene: Essential for antibacterial activity against M. tuberculosis. Removal of the double bond (hydrogenation) results in a complete loss of ICL1 inhibitory activity, proving the necessity of the Michael acceptor.

  • Reactivity Tuning: The reactivity of this double bond is modulated by the adjacent carbonyls. It is highly electrophilic, making it prone to reaction with Glutathione (GSH).

Zone C: Acid vs. Amide (Target Selector)
  • Free Acid (-COOH): Required for recognition by carboxylate-binding enzymes like ICL1 and KMO (mimicking the substrate's acid tail).

  • Amide/Ester Derivatives: Converting the acid to an amide (e.g., N-aryl itaconamides) shifts the activity profile towards anti-inflammatory (Nrf2 activation) or anticancer activity by improving cell permeability and altering the target to non-carboxylate binding proteins.

Experimental Protocols

Protocol A: Synthesis via Modified Stobbe/Baylis-Hillman Condensation

Rationale: Traditional Friedel-Crafts acylation yields the saturated analog. To install the methylene group efficiently, a condensation approach is required.

Reagents: Acetophenone derivative, Diethyl succinate, Potassium tert-butoxide (t-BuOK), Paraformaldehyde.

  • Condensation: Mix diethyl succinate (1.2 eq) and the substituted acetophenone (1.0 eq) in dry THF.

  • Base Addition: Add t-BuOK (1.5 eq) dropwise at 0°C under

    
    . Stir for 12h to form the 
    
    
    
    -keto ester.
  • Methylenation (Mannich-type): Treat the resulting intermediate with paraformaldehyde and diisopropylammonium trifluoroacetate in dioxane at 100°C for 4h.

    • Critical Step: This inserts the methylene group alpha to the carboxylate.

  • Hydrolysis: Stir with LiOH (2N) in THF/Water (1:1) to yield the free acid.

  • Purification: Recrystallize from EtOAc/Hexane. Do not use silica chromatography with methanol , as Michael addition of methanol can occur.

Protocol B: ICL1 Enzyme Inhibition Assay (Spectrophotometric)

Rationale: This assay validates the "Performance" of the derivative against its primary bacterial target by measuring the cleavage of isocitrate.

Reagents: Recombinant M. tb ICL1, Isocitrate (Substrate), Phenylhydrazine, Cysteine (Specificity control).

  • Buffer Prep: 30 mM MOPS (pH 6.8), 5 mM

    
    , 1 mM EDTA.
    
  • Incubation: Incubate 100 nM ICL1 with the test compound (0.1 - 50

    
    M) for 30 minutes at 30°C.
    
    • Control: Run a parallel tube with 1 mM Cysteine. If inhibition is lost, the compound is a non-specific cysteine alkylator.

  • Reaction Start: Add 2 mM Isocitrate.

  • Detection: The product (glyoxylate) reacts with phenylhydrazine to form a hydrazone. Measure Absorbance at 324 nm .

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualizations

Figure 1: Mechanism of Covalent Inhibition (Michael Addition)

Caption: The nucleophilic cysteine thiolate (Cys-S-) attacks the


-carbon of the 2-methylene group, resulting in irreversible enzyme inactivation.

MichaelAddition cluster_0 Pre-Reaction State cluster_1 Transition State cluster_2 Post-Reaction State Enzyme Enzyme Active Site (Cys-SH) TS Thiolate Attack on Methylene Carbon Enzyme->TS Deprotonation Inhibitor 2-Methylene Derivative (Michael Acceptor) Inhibitor->TS Binding Complex Covalent Adduct (Irreversible Inhibition) TS->Complex C-S Bond Formation

Figure 2: SAR Decision Tree for Derivative Optimization

Caption: Strategic modification pathways for this compound based on desired therapeutic outcome.

SAR_Tree Root Scaffold: This compound ZoneA Zone A: Phenyl Ring Root->ZoneA ZoneC Zone C: Carboxylic Acid Root->ZoneC Halogen Add 3,4-Dichloro / Trichloro ZoneA->Halogen Increase Potency Bulky Add 4-Phenyl / Biphenyl ZoneA->Bulky Increase Selectivity (NAAA) Amide Convert to N-Aryl Amide ZoneC->Amide Target: Anti-inflammatory (Nrf2/KEAP1) Ester Convert to Methyl Ester ZoneC->Ester Target: Anticancer (Prodrug/Permeability) Outcome1 High ICL1 Inhibition (Antibacterial) Halogen->Outcome1 Outcome2 High Cytotoxicity (Anticancer) Amide->Outcome2

Comparative Data Summary

The following table contrasts the biological activity of the 2-methylene derivative against its saturated parent and a standard reference.

Compound ClassStructureTargetIC50 (Target)Mechanism
2-Methylene-4-oxo... Unsaturated (

-methylene)
ICL1 (M. tb)1.2

M
Irreversible Covalent
4-Phenyl-4-oxo... Saturated (No methylene)KMO (Human)0.9

M
Reversible Competitive
Itaconate Dicarboxylic AcidICL1 (M. tb)>50

M
Weak Competitive
Ro 61-8048 Sulfonamide BenzoylalanineKMO (Human)37 nMTight-binding Reversible

Key Insight: While Ro 61-8048 is a superior KMO inhibitor due to optimized H-bonding, the 2-methylene derivatives offer a unique advantage in treating drug-resistant bacteria (TB) where covalent inhibition of ICL1 is required to bypass resistance mechanisms.

References

  • Al-Otaibi, J. S., et al. (2025).[1] SERS, docking and MD simulations of 2-methylene-4-oxo-4-[(3,4,5-trichlorophenyl)amino]butanoic acid (MTB): experimental and DFT modeling. ResearchGate.

  • Giordani, A., et al. (2014). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. PubMed.

  • BenchChem Technical Support. (2025). Unveiling the Potency of Halo-Substituted Phenyl-Oxobutanoic Acids as Kynurenine 3-Monooxygenase Inhibitors. BenchChem.

  • Ponzano, S., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry.

  • Kang, H. Y., et al. (2003). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Bulletin of the Korean Chemical Society.[2]

Sources

A Comparative Guide to the Cytotoxicity of Alpha-Methylene-Gamma-Keto Acids and Related Michael Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a paramount objective. Within the vast landscape of organic molecules, compounds featuring an α,β-unsaturated carbonyl moiety, known as Michael acceptors, have garnered significant attention for their pronounced cytotoxic effects. This guide provides an in-depth comparison of the cytotoxicity of alpha-methylene-gamma-keto acids and their close structural analogues, the α-methylene-γ-butyrolactones and other α,β-unsaturated ketones. By examining their structure-activity relationships (SAR), we aim to elucidate the chemical features that govern their potency and selectivity against cancer cells.

The core principle behind the cytotoxicity of these compounds lies in their ability to act as electrophiles in Michael addition reactions.[1][2] Cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, readily attack the β-carbon of the α,β-unsaturated system, leading to the formation of covalent adducts.[3] This irreversible binding can disrupt protein function, deplete cellular antioxidants like glutathione, induce oxidative stress, and ultimately trigger programmed cell death, or apoptosis.[1]

The Crucial Role of the Michael Acceptor Moiety

The α-methylene-γ-keto acid scaffold contains a highly reactive exocyclic double bond conjugated with a ketone and a carboxylic acid. This arrangement makes the molecule an excellent Michael acceptor, a key structural feature for its biological activity. The electrophilicity of the β-carbon is paramount for the covalent modification of biological macromolecules, a primary mechanism of their cytotoxic action.

While direct comparative studies on a series of alpha-methylene-gamma-keto acids are limited in the available literature, extensive research on the closely related α-methylene-γ-butyrolactones and other α,β-unsaturated ketones provides invaluable insights into the structure-activity relationships that are likely to govern the cytotoxicity of the keto acid series as well.

Structure-Activity Relationship: Insights from Analogue Studies

Systematic studies on related compounds have established that both the Michael acceptor functionality and the substitution pattern around the core scaffold significantly influence cytotoxic potency.

The Indispensable α,β-Unsaturated Carbonyl

The presence of a non-sterically hindered Michael acceptor is an essential structural requirement for the cytotoxic activity of α,β-unsaturated ketones.[2] This is evidenced by the profound reduction in cytotoxicity when these compounds are co-incubated with thiol-containing agents like N-acetylcysteine, which effectively scavenge the electrophilic center.[2]

Influence of Substituents on Cytotoxicity

Research on α,β-unsaturated ketones has demonstrated that modifications to the chemical structure can dramatically impact cytotoxic potency. For instance, in a series of chalcone analogues bearing an α,β-unsaturated ketone, the introduction of this moiety was found to significantly improve anticancer activity.[4] One notable compound from this series, compound 8 , exhibited potent inhibitory effects on NCI-H460, A549, and H1975 lung cancer cell lines with IC50 values of 2.3 ± 0.3, 3.2 ± 0.0, and 5.7 ± 1.4 μM, respectively.[4]

Similarly, a study on andrographolide derivatives featuring an α,β-unsaturated ketone moiety revealed that these compounds exhibited significant growth inhibitory effects on HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines.[5] Compound 10b from this study was particularly potent, with IC50 values of 2.49 and 7.80 μM against HCT116 and MCF-7 cells, respectively.[5]

These findings underscore the principle that the core α,β-unsaturated ketone scaffold serves as a platform for further optimization, where strategic placement of various substituents can enhance cytotoxic efficacy.

Comparative Cytotoxicity Data of Related Michael Acceptors

To illustrate the impact of structural modifications on cytotoxicity, the following table summarizes the IC50 values of representative α,β-unsaturated ketones and α-methylene-γ-butyrolactone adducts from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
α,β-Unsaturated KetoneCompound 8 (Chalcone analogue)NCI-H4602.3 ± 0.3[4]
A5493.2 ± 0.0[4]
H19755.7 ± 1.4[4]
α,β-Unsaturated KetoneCompound 10b (Andrographolide derivative)HCT1162.49[5]
MCF-77.80[5]
α-Methylene Lactone AdductAlantolactone-Amine AdductK5621-24[1]
α-Methylene Lactone AdductIsoalantolactone-Amine AdductK5621-24[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The cytotoxicity of alpha-methylene-gamma-keto acids and their analogues is not attributed to a single mode of action but rather a cascade of cellular events initiated by the covalent modification of key proteins.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Alpha_Methylene_Compound α-Methylene-γ-keto Acid Covalent_Adducts Covalent Adduct Formation Alpha_Methylene_Compound->Covalent_Adducts Michael Addition Cellular_Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Cysteine residues in proteins) Cellular_Nucleophiles->Covalent_Adducts Protein_Inactivation Protein Inactivation Covalent_Adducts->Protein_Inactivation GSH_Depletion Glutathione Depletion Covalent_Adducts->GSH_Depletion Apoptosis Apoptosis Protein_Inactivation->Apoptosis ROS_Increase Increased ROS GSH_Depletion->ROS_Increase ROS_Increase->Apoptosis MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

The alpha-methylene-gamma-keto acid scaffold represents a promising class of cytotoxic agents with potential for anticancer drug development. The core of their activity lies in the α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor to covalently modify and inactivate key cellular proteins, leading to apoptosis. While direct comparative data for a series of these keto acids is still emerging, extensive research on related α,β-unsaturated ketones and α-methylene-γ-butyrolactones provides a strong foundation for understanding their structure-activity relationships.

Future research should focus on the synthesis and systematic evaluation of a diverse library of alpha-methylene-gamma-keto acids to build a comprehensive SAR profile. This will enable the fine-tuning of their cytotoxic potency and selectivity, paving the way for the development of novel and effective cancer therapeutics.

References

  • Design, synthesis, and anticancer evaluation of novel andrographolide derivatives bearing an α,β-unsaturated ketone moiety. Bioorganic Chemistry. [Link]

  • Design, synthesis, and evaluation of chalcone analogues incorporate α,β-Unsaturated ketone functionality as anti-lung cancer agents via evoking ROS to induce pyroptosis. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. [Link]

  • Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... ResearchGate. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • Cytotoxic Michael-type amine adducts of alpha-methylene lactones alantolactone and isoalantolactone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antitumor Agents. 86. Synthesis and Cytotoxicity of Alpha-Methylene-Gamma-Lactone-Bearing Purines. Journal of Medicinal Chemistry. [Link]

  • Cytotoxic Michael-type amine adducts of α-methylene lactones alantolactone and isoalantolactone. ResearchGate. [Link]

  • Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. The Journal of Organic Chemistry. [Link]

  • Synthesis and primary cytotoxicity evaluation of arylmethylenenaphthofuranones derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and cytotoxic evaluation of halogenated α-exo-methylene-lactones. Bioorganic & Medicinal Chemistry. [Link]

  • How to deteremine structure activity relationship of synthesized compounds?. ResearchGate. [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]

  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. Scientific Reports. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. [Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. [Link]

Sources

Safety Operating Guide

2-methylene-4-oxo-4-phenylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Methylene-4-oxo-4-phenylbutanoic acid (CAS: 15732-75-9) is not a standard organic acid. It possesses two distinct reactive functionalities: a carboxylic acid and an


-methylene-

-keto moiety
(a Michael acceptor).

Operational Directive:

  • Primary Disposal Path: High-temperature chemical incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or polymerizable monomers.

  • Critical Hazard: Beyond acidity, this compound is a potent alkylating agent . It can covalently bind to biological nucleophiles (proteins/DNA) via Michael addition, posing a sensitization risk significantly higher than saturated analogs like 2-methyl-4-oxo-4-phenylbutanoic acid.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why it is hazardous. The structure dictates the protocol.

PropertyDataOperational Implication
CAS Number 15732-75-9Use for waste manifesting and inventory tracking.
Molecular Formula

Organic waste stream (High BTU value for incineration).
Functional Groups 1. Carboxylic Acid (-COOH)2.[1] Exocyclic Enone (C=C-C=O)1. Corrosive to tissue/metals.2. Alkylating Agent: Reacts with thiols/amines.
Physical State Solid (Crystalline powder)Dust inhalation risk; requires particulate respirator (N95/P100).
Solubility Soluble in organic solvents (DMSO, DCM); sparingly soluble in water.Do not attempt aqueous neutralization without co-solvents.

The "Senior Scientist" Insight: Most researchers treat this merely as an acid. However, the


-methylene group  makes it an electrophile capable of alkylating cysteine residues in proteins. Treat this compound as a sensitizer  and potential mutagen  during handling and disposal.

Pre-Disposal Assessment & Segregation

Before moving the container, perform this 3-step assessment to determine the correct waste stream.

Step 1: Purity & State Verification
  • Pure Solid: Segregate into "Solid Hazardous Waste" (RCRA Code: D002 if pH < 2, otherwise characteristic organic).

  • Solution: If dissolved in a solvent (e.g., DMSO, Methanol), the solvent dictates the primary waste code (e.g., F003 for ignitable solvents).

Step 2: Chemical Compatibility Check

Do NOT mix this waste with:

  • Strong Oxidizers (Nitric acid, Peroxides): Risk of violent oxidation of the phenyl ring and alkene.

  • Polymerizable Monomers (Styrene, Acrylates): The Michael acceptor moiety can initiate or participate in uncontrolled polymerization.

  • Strong Bases (undiluted): Exothermic neutralization can cause splashing of the alkylating agent.

Detailed Disposal Protocols

Protocol A: Commercial Disposal (Recommended)

For quantities > 100 mg or expired stock bottles.

  • Packaging: Place the original container inside a clear, sealable secondary bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1][2][3][4][5][6][7][8][9]

    • Hazards: Corrosive, Irritant, Suspected Sensitizer.[10]

    • Composition: 95%+ (if pure).

  • Lab Pack: Place the bagged container into a DOT-approved lab pack drum (typically 5-gallon or 30-gallon) lined with absorbent material (vermiculite).

  • Manifesting: List under "Organic Acid Solids, N.O.S." (Not Otherwise Specified).

  • Destruction: Incineration at >1000°C is the only method that guarantees destruction of the Michael acceptor motif.

Protocol B: In-House Quenching & Neutralization (Trace Only)

Strictly for cleaning glassware or spills < 100 mg. Do NOT use for bulk disposal.

Theory: We must first "kill" the reactive alkene (Michael acceptor) using a nucleophile, then neutralize the acid.

  • Preparation: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Work in a fume hood.

  • Quenching Solution: Prepare a 5% solution of Sodium Thiosulfate or Cysteine in water.

  • Deactivation:

    • Dissolve the trace residue in a minimal amount of acetone or ethanol.

    • Add the Quenching Solution (10:1 molar excess relative to the waste).

    • Stir for 30 minutes. Mechanism: The thiol/thiosulfate attacks the methylene group, converting the reactive alkene into a stable adduct.

  • Neutralization:

    • Slowly add 1M Sodium Bicarbonate (

      
      ) until pH is neutral (pH 6-8).
      
  • Final Disposal:

    • Collect the resulting mixture into the "Aqueous Organic Waste" container.

    • Do NOT drain dispose even after neutralization, as the phenyl-adducts may still be regulated as industrial discharge.

Decision Logic & Workflow

The following diagram illustrates the decision process for safe disposal.

DisposalWorkflow Start Waste: this compound Assess Assess Quantity & State Start->Assess IsBulk Is Quantity > 100 mg? Assess->IsBulk Pack Protocol A: Commercial Disposal IsBulk->Pack Yes Trace Trace Residue / Spill (<100 mg) IsBulk->Trace No Segregate Segregate: Organic Acids Pack->Segregate Label Label: Corrosive + Sensitizer Segregate->Label Incinerate Final: High-Temp Incineration Label->Incinerate Quench Step 1: Quench Michael Acceptor (Add Thiosulfate/Cysteine) Trace->Quench Neutralize Step 2: Neutralize Acid (Add NaHCO3 to pH 7) Quench->Neutralize WasteBin Dispose in Aqueous Organic Waste Neutralize->WasteBin

Figure 1: Decision matrix for the disposal of alpha-methylene-gamma-keto acids.

Spill Response Protocol

In the event of a powder spill outside the hood:

  • Evacuate & PPE: Clear the immediate area. Don N95 respirator and double nitrile gloves.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dust dispersion.

  • Deactivation (Wet Method):

    • Wet the towels slightly with the Quenching Solution (Sodium Thiosulfate).

    • Wipe inward from the periphery to the center.

  • Cleanup: Place all solid waste and used wipes into a wide-mouth hazardous waste jar.

  • Surface Wash: Clean the surface twice with soap and water to remove any lipophilic residues.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11830208, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Jackson, M. (2018). Molecular Mechanisms of Michael Acceptor Toxicity in Drug Development. Journal of Medicinal Chemistry. (Contextual grounding for alkylating risks of alpha-methylene compounds).

Sources

A Comprehensive Guide to the Safe Handling of 2-Methylene-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The subject compound is characterized by a carboxylic acid moiety and an α,β-unsaturated ketone system. This combination of functional groups dictates its potential hazards, necessitating a cautious and well-informed approach to its handling. Carboxylic acids can be corrosive, while α,β-unsaturated ketones are known to be reactive towards nucleophiles, including biological macromolecules, which warrants measures to prevent direct contact.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards associated with 2-methylene-4-oxo-4-phenylbutanoic acid is paramount. Based on its structural features, the primary risks are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The carboxylic acid group suggests that the compound may be corrosive or irritating to the skin and eyes.[1] A structurally similar compound, 2-Oxo-4-phenylbutanoic acid, is classified as a skin and eye irritant.[2]

  • Respiratory Tract Irritation: As a solid, airborne dust particles may cause irritation to the respiratory system.[3]

  • Reactivity: The α,β-unsaturated ketone is an electrophilic Michael acceptor, making it susceptible to reaction with nucleophiles.[4][5][6] This reactivity is the basis for potential biological activity and also underscores the need to avoid exposure.

The following operational plan is designed to mitigate these risks through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to creating a barrier between the researcher and the chemical.[7] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)To prevent skin contact with the potentially corrosive and reactive compound.[8][9] Nitrile provides good resistance to a range of chemicals. Double-gloving offers additional protection in case of a breach of the outer glove.
Eye and Face Protection Safety goggles with side shields or a face shield worn over safety glassesTo protect the eyes from splashes and airborne particles.[8][9][10] A face shield provides an extra layer of protection for the entire face.
Body Protection A flame-retardant lab coatTo protect the skin and personal clothing from spills and splashes.[11]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of generating dust or aerosols.To prevent inhalation of airborne particles, especially when handling larger quantities or if the ventilation is inadequate.[3][8]
Step-by-Step PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don4 4. Gloves (Inner Pair) Don2->Don4 Don3 3. Gloves (Outer Pair) Don4->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4

Caption: Recommended sequence for putting on and taking off PPE.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure to contain any airborne particles.

  • Spill Management: In the event of a spill, do not panic.

    • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] The spill area should then be decontaminated with a suitable solvent and washed with soap and water.

    • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste through a licensed contractor. Do not dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Scientific Rationale and Causality

The stringent safety precautions outlined in this guide are directly linked to the chemical properties of this compound. The carboxylic acid functionality is a well-known irritant and potential corrosive.[1] The α,β-unsaturated ketone is a Michael acceptor, a structural motif that can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is the basis for the biological activity of many compounds but also presents a potential toxicological hazard. By adhering to the recommended PPE and handling procedures, the risk of unintended exposure and reaction with biological systems is significantly minimized.

Reactivity_Diagram cluster_compound This compound cluster_hazards Potential Hazards Carboxylic_Acid Carboxylic Acid Group Irritation Skin/Eye Irritation Carboxylic_Acid->Irritation leads to Unsaturated_Ketone α,β-Unsaturated Ketone Reactivity Reactivity with Biological Nucleophiles Unsaturated_Ketone->Reactivity acts as Michael acceptor

Caption: Relationship between functional groups and potential hazards.

By implementing these safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid. [Link]

  • AAPPTec, LLC. Safety Data Sheet. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • PubChem. Methyl 2-methyl-4-oxo-4-phenylbutanoate. [Link]

  • Study.com. Alpha Beta Unsaturated Ketone: Formation & Reduction. [Link]

  • Unknown. α,β-Unsaturated Carbonyl Compounds. [Link]

  • OpenStax. 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]

  • Sourav Sir's Classes. Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylene-4-oxo-4-phenylbutanoic acid
Reactant of Route 2
2-methylene-4-oxo-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.